molecular formula C17H21ClF2N2O B4852562 (2-CHLORO-4,5-DIFLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE

(2-CHLORO-4,5-DIFLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE

Cat. No.: B4852562
M. Wt: 342.8 g/mol
InChI Key: IGKCHVGQFQGYOV-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a cyclohexylpiperazine moiety through a methanone linkage.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF2N2O/c18-14-11-16(20)15(19)10-13(14)17(23)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCHVGQFQGYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone typically involves multiple steps. One common approach starts with the preparation of 2-chloro-4,5-difluorobenzoic acid, which is then converted into the corresponding acid chloride. This intermediate reacts with 4-cyclohexylpiperazine under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms on the phenyl ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of fluorinated and chlorinated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone involves its interaction with molecular targets through its functional groups. The chlorinated and fluorinated phenyl ring can interact with various enzymes or receptors, while the piperazine moiety can enhance its binding affinity. The methanone linkage plays a crucial role in maintaining the structural integrity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4,5-difluorophenyl)methanol
  • (2-Chloro-4,5-difluorophenyl)(4-morpholinyl)methanone

Uniqueness

(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazino)methanone is unique due to the presence of the cyclohexylpiperazine moiety, which distinguishes it from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-CHLORO-4,5-DIFLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(2-CHLORO-4,5-DIFLUOROPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE

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